

# Application Notes and Protocols for CCL27 Enzyme-Linked Immunosorbent Assay (ELISA)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CCL27

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These application notes provide a comprehensive overview and a detailed protocol for the quantification of C-C Motif Chemokine Ligand 27 (**CCL27**), also known as Cutaneous T-cell Attracting Chemokine (CTACK), in various biological samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

## Introduction

**CCL27** is a chemokine that plays a crucial role in T-cell homing to the skin.[1][2] It is predominantly expressed by keratinocytes in the epidermis.[2][3] The interaction of **CCL27** with its receptor, CCR10, expressed on skin-homing memory T-cells, is pivotal in T-cell mediated skin inflammation, making it a significant target in dermatological and immunological research. [1][2][3] The sandwich ELISA is a highly sensitive and specific method for quantifying soluble **CCL27** in samples such as serum, plasma, and cell culture supernatants.[4]

## Assay Principle

The **CCL27** sandwich ELISA employs a quantitative immunoenzymatic technique. A microplate is pre-coated with a monoclonal antibody specific for human **CCL27**. Standards and samples are pipetted into the wells, allowing any **CCL27** present to be bound by the immobilized antibody. After washing away unbound substances, an enzyme-linked polyclonal antibody specific for human **CCL27** is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells. The enzyme reaction

yields a colored product, the intensity of which is proportional to the amount of **CCL27** bound in the initial step. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at a specific wavelength. The concentration of **CCL27** in the samples is then determined by comparing the optical density (O.D.) of the samples to a standard curve.

## Experimental Protocols

This protocol is a generalized procedure based on commercially available **CCL27** ELISA kits. [4] Users should always refer to the specific instructions provided with their ELISA kit.

## Reagent Preparation

- **Wash Buffer:** Dilute the concentrated wash buffer with deionized or distilled water as specified in the kit manual. For example, a 20x concentrate would be diluted 1:20.
- **Standard Dilutions:** Reconstitute the lyophilized **CCL27** standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions to generate a standard curve.
- **Detection Antibody:** Prepare the working solution of the biotinylated detection antibody as instructed.
- **Streptavidin-HRP:** Prepare the working solution of Streptavidin-Horseradish Peroxidase (HRP) conjugate as instructed.
- **Substrate Solution:** Prepare the TMB substrate solution prior to use. It should be protected from light.

## Assay Procedure

- **Plate Preparation:** Allow all reagents and samples to reach room temperature before use. It is recommended that all standards and samples be assayed in duplicate.
- **Sample/Standard Addition:** Add a pre-determined volume of Assay Diluent to each well (e.g., 100 µL).[4] Then, add the appropriate volume of standards, controls, or samples to each well (e.g., 50 µL).[4] Cover the plate with an adhesive strip and incubate at room temperature for the specified time (e.g., 2 hours).[4]

- **Washing:** Aspirate each well and wash by filling each well with Wash Buffer (e.g., 400  $\mu$ L). Repeat the process for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- **Conjugate Addition:** Add the prepared detection antibody or conjugate solution to each well (e.g., 200  $\mu$ L).<sup>[4]</sup> Cover with a new adhesive strip and incubate at room temperature for the specified time (e.g., 2 hours).<sup>[4]</sup>
- **Second Washing:** Repeat the aspiration and wash step as described in step 3.
- **Substrate Addition:** Add the Substrate Solution to each well (e.g., 200  $\mu$ L).<sup>[4]</sup> Incubate at room temperature for a specified time (e.g., 30 minutes), protecting the plate from light.<sup>[4]</sup>
- **Stopping the Reaction:** Add the Stop Solution to each well (e.g., 50  $\mu$ L).<sup>[4]</sup> The color in the wells should change from blue to yellow.
- **Data Acquisition:** Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.<sup>[4]</sup> A reference wavelength of 570 nm or 630 nm can be used to correct for optical imperfections in the plate.

## Data Analysis

- Average the duplicate readings for each standard, control, and sample.
- Subtract the average zero standard optical density.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of **CCL27** in the samples.

## Data Presentation

The following tables summarize typical quantitative data from commercially available Human **CCL27** ELISA kits.

Table 1: Assay Parameters

Parameter	R&D Systems Quantikine <sup>[4]</sup>	FineTest	MULTI SCIENCES	Invitrogen
Assay Time	4.5 hours	4 hours	3.5 hours	4 hours 45 min
Sample Volume	50 µL	Not Specified	50 µL	50 µL
Assay Range	15.6 - 1,000 pg/mL	15.625 - 1,000 pg/mL	93.75 - 6,000 pg/mL	13.72 - 10,000 pg/mL
Sensitivity	4.68 pg/mL	9.375 pg/mL	1.85 pg/mL	10 pg/mL

Table 2: Sample Types and Specificity

Parameter	R&D Systems Quantikine <sup>[4]</sup>	FineTest	MULTI SCIENCES	Invitrogen
Sample Types	Cell Culture Supernates, Serum, Plasma (EDTA, Heparin)	Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate	Serum, Plasma, Cell Culture Supernatant	Serum, Plasma, Cell Culture Medium
Specificity	Natural and recombinant human CTACK	Specifically binds with CCL27, no obvious cross- reaction	Human CCL27	Natural and recombinant Hu CTACK

# Visualizations

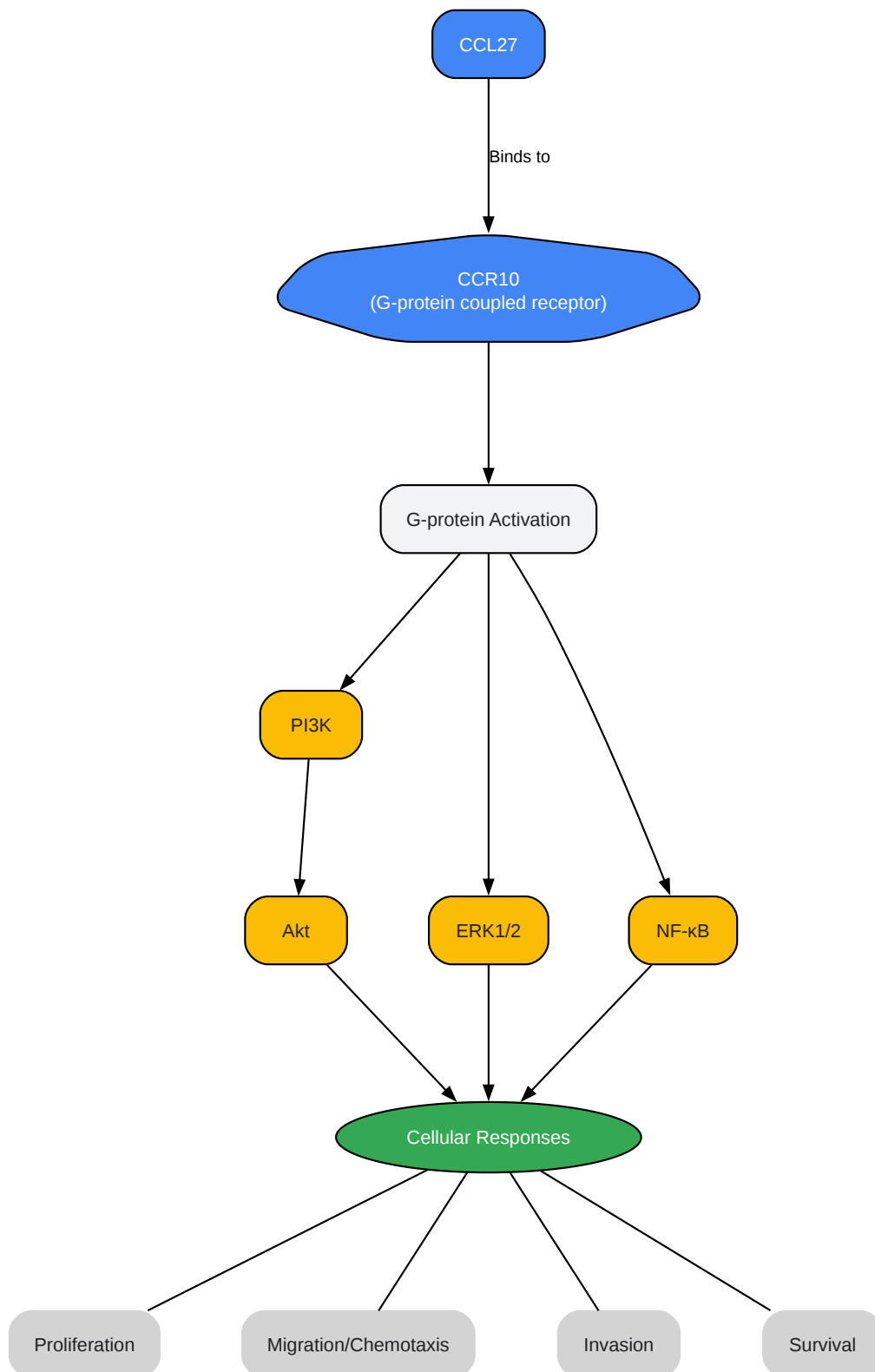
## Experimental Workflow



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Caption: Workflow diagram of the **CCL27** Sandwich ELISA protocol.

## CCL27 Signaling Pathway



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Caption: Simplified signaling pathway of **CCL27** binding to its receptor CCR10.

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## References

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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